methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic systems known for diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities . Structurally, it features:
- A thiazolo[3,2-a]pyrimidine core with a conjugated dihydro-3-oxo group.
- Methoxycarbonyl groups at positions 5 (on the phenyl ring) and 6 (as a methyl ester), enhancing lipophilicity and influencing steric bulk .
- A chiral center at position 5 (C5), leading to a puckered boat conformation in the pyrimidine ring, as observed in crystallographic studies of analogous compounds .
Properties
CAS No. |
612077-37-9 |
|---|---|
Molecular Formula |
C24H19N3O7S |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
methyl (2E)-5-(4-methoxycarbonylphenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H19N3O7S/c1-13-19(23(30)34-3)20(15-7-9-16(10-8-15)22(29)33-2)26-21(28)18(35-24(26)25-13)12-14-5-4-6-17(11-14)27(31)32/h4-12,20H,1-3H3/b18-12+ |
InChI Key |
WTEXCCXEQARYRF-LDADJPATSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components
- Thiazolamine precursor : 2-Aminothiazole derivatives
- Aldehyde : 3-Nitrobenzaldehyde
- Acetoacetate ester : Methyl acetoacetate
- Catalyst : Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide, [BMIM]Br)
- Solvent : Ethanol or acetonitrile
Procedure
- Combine thiazolamine (1.0–1.5 mmol), 3-nitrobenzaldehyde (1.0–1.5 mmol), methyl acetoacetate (1.0–1.5 mmol), and [BMIM]Br (10 mol%) in ethanol.
- Reflux at 78°C for 6–8 hours.
- Concentrate under reduced pressure and recrystallize from ethanol.
Key Advantages
- Yield : 78–85%
- Eco-friendly : Ionic liquids enable catalyst recycling.
- Scalability : Suitable for industrial production.
Stepwise Cyclocondensation Approach
A two-step protocol reported in Egyptian Journal of Chemistry involves cyclocondensation and subsequent Knoevenagel condensation.
Step 1: Formation of Thiazolo[3,2-a]Pyrimidine Core
| Component | Quantity | Role |
|---|---|---|
| 4-(Methoxycarbonyl)phenyl thiourea | 1.0 mmol | Nucleophile |
| Methyl 3-oxopentanedioate | 1.2 mmol | Electrophile |
| Glacial acetic acid | 20 mL | Solvent |
| Sodium acetate | 4 mmol | Base |
Step 2: Introduction of 3-Nitrobenzylidene Group
| Component | Quantity | Role |
|---|---|---|
| Intermediate from Step 1 | 1.0 mmol | Core scaffold |
| 3-Nitrobenzaldehyde | 1.5 mmol | Aldehyde |
| Piperidine | 2 drops | Catalyst |
| Ethanol | 15 mL | Solvent |
Reformatsky Reaction-Based Synthesis
A 2008 patent (CN101575331B) describes a Reformatsky reaction to install the methoxycarbonylphenyl group.
Critical Steps
- Reformatsky reagent preparation : React ethyl α-bromomethacrylate with zinc in THF.
- Coupling : Add 2-(2-phenyl-5-methoxymethoxyindol-1-yl)acetaldehyde to the reagent at 0°C.
- Cyclization : Treat with HCl/MeOH to form the thiazolo[3,2-a]pyrimidine ring (Yield: 65%).
Comparative Analysis of Synthetic Routes
Characterization and Validation
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Efficiency Metrics
| Component | Cost per kg (USD) | Source |
|---|---|---|
| 3-Nitrobenzaldehyde | 120 | Sigma-Aldrich |
| [BMIM]Br | 450 | TCI Chemicals |
| Methyl acetoacetate | 90 | Alfa Aesar |
Waste Management
- Solvent recovery : Ethanol distillation achieves 95% reuse.
- Catalyst recycling : [BMIM]Br retains 90% activity after 5 cycles.
Emerging Methodologies
Recent studies explore microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 150 W). Preliminary yields of 74% suggest potential for further optimization.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive moieties:
Reduction of Nitro Group
The 3-nitrobenzylidene group may undergo reduction to form a primary amine. Typical conditions include:
Expected product :
Methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-aminobenzylidene)-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate.
Ester Hydrolysis
The methoxycarbonyl groups are susceptible to hydrolysis:
Example :
Hydrolysis of the 6-carboxylate ester would yield the corresponding carboxylic acid, potentially enhancing solubility for biological studies.
Cycloaddition Reactions
The α,β-unsaturated ketone could participate in [4+2] Diels-Alder reactions with dienes, forming six-membered rings. This reactivity is common in similar thiazolo-pyrimidine systems .
Stability and Side Reactions
The compound’s stability under various conditions is critical:
Scientific Research Applications
Methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: The compound could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets in biological systems. The nitrobenzylidene group may play a role in its bioactivity, potentially interacting with enzymes or receptors. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural variations among similar compounds lie in substituents on the benzylidene group, ester moieties, and heterocyclic cores. These modifications impact electronic properties, solubility, and intermolecular interactions.
Substituent Effects on Benzylidene Group
Ester Group Variations
Heterocyclic Core Modifications
- Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine (): Fusion with a pyrrole ring increases π-conjugation, altering UV-Vis absorption profiles.
Crystallographic and Spectroscopic Comparisons
X-ray Diffraction Data
- Target compound analogs exhibit a flattened boat conformation (C5 deviation: 0.224 Å) and dihedral angles of ~80° between the thiazolopyrimidine and aryl rings .
- Hydrogen bonding : C–H···O interactions (e.g., in 2,4,6-trimethoxy derivatives) stabilize crystal packing, forming c-axis chains .
Spectroscopic Trends
- IR: Nitro groups in the target compound show strong absorption at ~1,520 cm⁻¹ (asymmetric NO₂ stretch) vs. cyano stretches at ~2,219 cm⁻¹ in 11b .
- NMR : The 3-nitrobenzylidene proton (=CH) resonates at δ 7.94–8.01 ppm in DMSO-d6, upfield-shifted compared to electron-donating substituents (e.g., δ 7.29 for trimethylbenzylidene) .
Biological Activity
Methyl (2E)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound characterized by its complex thiazolo-pyrimidine structure. This compound has garnered attention for its potential biological activities due to the presence of specific functional groups, including a methoxycarbonyl and nitrobenzylidene moiety.
Molecular Characteristics
- Molecular Formula : C24H19N3O7S
- Molecular Weight : Approximately 493.499 g/mol
The unique combination of these structural elements may contribute to its pharmacological profiles and biological activities.
Biological Activity
Preliminary studies have indicated that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities based on available research findings.
Antimicrobial Activity
Research has shown that compounds with similar thiazolo-pyrimidine structures possess significant antimicrobial properties. For example:
| Compound | Structure Highlights | Notable Activities |
|---|---|---|
| Ethyl 5-(4-bromophenyl)-7-methyl-thiazolo[3,2-a]pyrimidine | Contains bromophenyl instead of methoxycarbonyl | Antimicrobial properties |
| Methyl 5-(4-chlorophenyl)-7-methyl-thiazolo[3,2-a]pyrimidine | Chlorophenyl substitution | Anticancer effects |
| Ethyl 5-(4-fluorophenyl)-7-methyl-thiazolo[3,2-a]pyrimidine | Fluorophenyl group | Anti-inflammatory activity |
The presence of the methoxycarbonyl and nitrobenzylidene groups in this compound may enhance its antimicrobial efficacy compared to structurally similar compounds.
Cytotoxicity Studies
Cytotoxicity assessments have been performed on various cell lines to evaluate the safety and efficacy of this compound. The results indicate varying levels of cytotoxicity depending on concentration and exposure time. For instance:
| Dose/Compound | Cell Line A (24h) | Cell Line A (48h) | Cell Line B (24h) | Cell Line B (48h) |
|---|---|---|---|---|
| 200 µM | 77% | 68% | 89% | 73% |
| 100 µM | 92% | 92% | 88% | 79% |
| 50 µM | 74% | 67% | 96% | 97% |
These data suggest that while some concentrations may lead to reduced cell viability, others can stimulate metabolic activity in certain cell lines.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. It is hypothesized that the compound interacts with enzymes or receptors involved in critical cellular signaling pathways. Techniques such as molecular docking and binding assays are being employed to elucidate these interactions further.
Case Studies and Research Findings
A review of literature indicates that compounds similar to this compound have been investigated for their potential therapeutic applications. For instance:
- Antimicrobial Studies : Similar thiazole-based compounds have shown effectiveness against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA).
- Cytotoxicity Assessments : Studies have highlighted the potential of these compounds to induce apoptosis in cancer cell lines while exhibiting lower toxicity towards normal cells.
Q & A
Q. What are the optimal synthetic routes for preparing this thiazolo[3,2-a]pyrimidine derivative, and how can reaction conditions be systematically optimized?
The compound is synthesized via multi-step protocols, typically starting with cyclocondensation of thiazole precursors with substituted pyrimidine intermediates. Key steps include:
- Thiazole ring formation : Using thiourea derivatives and α-haloketones under reflux in ethanol .
- Benzylidene introduction : A Knoevenagel condensation between the thiazolo[3,2-a]pyrimidine core and 3-nitrobenzaldehyde under acidic conditions (e.g., acetic acid, piperidine) .
- Esterification : Methoxycarbonyl and methyl ester groups are introduced via nucleophilic acyl substitution .
Optimization strategies : - Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield .
- Solvent screening (DMF vs. ethanol) and temperature gradients (80–120°C) enhance regioselectivity .
Q. How can the stereochemical configuration (E/Z) of the benzylidene moiety be confirmed experimentally?
The (2E) configuration is validated via:
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 534.0922) .
- FT-IR : Peaks at 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (3-oxo group), and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
- HPLC-DAD : Purity >95% using a C18 column (acetonitrile/water gradient, λ = 254 nm) .
Advanced Research Questions
Q. How do electron-deficient substituents (e.g., 3-nitrobenzylidene) influence the compound’s electronic structure and reactivity?
- Computational analysis : DFT calculations (B3LYP/6-31G*) show the nitro group lowers the LUMO energy (-1.8 eV vs. -1.2 eV for non-nitro analogs), enhancing electrophilicity for nucleophilic attack .
- Experimental validation : Cyclic voltammetry reveals a reduction peak at -0.75 V (vs. Ag/AgCl), correlating with nitro group reduction .
Q. What strategies resolve contradictions between in vitro bioactivity and computational docking predictions?
Case example: If the compound shows poor CDK2 inhibition despite strong in silico binding scores:
- Orthogonal assays : Validate binding via SPR (surface plasmon resonance) to measure directly .
- Solubility adjustments : Use DMSO/cosolvent systems (e.g., PEG 400) to improve bioavailability in cell-based assays .
- Metabolite screening : LC-MS/MS identifies hydrolyzed esters (e.g., carboxylic acid derivatives) that may lack activity .
Q. How can crystallographic data guide the design of derivatives with improved thermal stability?
- Unit cell parameters : Triclinic symmetry (e.g., a = 8.92 Å, b = 10.35 Å) and intermolecular H-bonding (O…H-N = 2.1 Å) stabilize the lattice .
- Thermogravimetric analysis (TGA) : Derivatives with methoxy groups show higher decomposition temperatures () vs. nitro analogs () due to reduced nitro group instability .
Q. What reaction mechanisms explain unexpected byproducts during benzylidene condensation?
Common side reactions:
- Aldol adduct formation : Traced to enolizable ketones in the thiazolo[3,2-a]pyrimidine core. Mitigated by using non-enolizable aldehydes (e.g., 3-nitrobenzaldehyde) .
- Oxidative dehydrogenation : Air exposure converts dihydro intermediates to aromatic byproducts. Controlled under inert atmosphere (N₂/Ar) .
Q. How can structure-activity relationship (SAR) studies prioritize substituents for anticancer activity?
Key findings:
- Nitro group position : Meta-substitution (3-nitro) enhances cytotoxicity (IC₅₀ = 8.2 µM vs. 22 µM for para-nitro) in MCF-7 cells .
- Methoxycarbonyl vs. ethyl ester : Methyl esters improve logP (2.1 vs. 2.8), correlating with better membrane permeability .
Methodological Guidance Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
